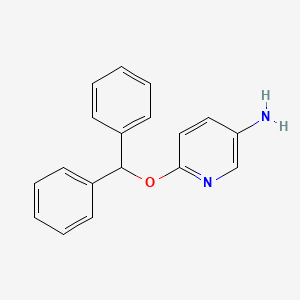

6-(Diphenylmethoxy)pyridin-3-amine

Description

Structural Context within Pyridine (B92270) Chemistry

The pyridine ring is a fundamental six-membered heteroaromatic system, structurally analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. iajpr.com This substitution imparts distinct chemical properties, including basicity and an ability to participate in various chemical reactions. nih.govsarchemlabs.comrsc.org Pyridine and its derivatives are ubiquitous in nature, found in essential biomolecules like nicotine, vitamins (niacin and pyridoxine), and coenzymes. iajpr.comnih.gov

In the realm of medicinal chemistry, the pyridine scaffold is a "privileged structure," frequently incorporated into the design of new therapeutic agents due to its ability to improve water solubility and form hydrogen bonds. nih.govrsc.orgnih.gov The specific arrangement of substituents on the pyridine ring in 6-(diphenylmethoxy)pyridin-3-amine, with the diphenylmethoxy group at the 6-position and the amino group at the 3-position, creates a specific electronic and steric environment that influences its reactivity and potential biological activity. The presence of the amino group makes it a valuable intermediate for further functionalization, allowing for the introduction of diverse chemical moieties.

Significance of the Diphenylmethoxy Moiety in Advanced Organic Synthesis

The diphenylmethoxy group, often referred to as a benzhydryl ether, serves a critical role in multi-step organic synthesis, primarily as a protecting group for alcohols and other functional groups. wiley.comnih.gov Protecting groups are temporarily introduced into a molecule to prevent a specific functional group from reacting while chemical transformations are carried out on other parts of the molecule. organic-chemistry.org The diphenylmethoxy group is particularly useful due to its stability under various reaction conditions and the relative ease of its removal.

Key features of the diphenylmethoxy protecting group include:

Stability: It is stable to a wide range of reagents, allowing for a broad scope of subsequent chemical reactions.

Introduction: It can be introduced under relatively mild conditions, for example, by reacting an alcohol with diphenylmethyl chloride in the presence of a base.

Cleavage: The diphenylmethoxy group can be selectively removed, often through hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst) or by treatment with a weak acid. nih.govwikipedia.org

In the context of this compound, the diphenylmethoxy group not only protects the hydroxyl functionality (if the synthesis starts from a hydroxypyridine) but also introduces significant steric bulk, which can direct the regioselectivity of subsequent reactions on the pyridine ring.

Overview of Current Research Trajectories

Current research involving this compound and its derivatives is primarily focused on the field of medicinal chemistry, particularly in the discovery of novel therapeutic agents. The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of more complex molecules with potential biological activities.

The exploration of novel synthetic routes to this compound and its analogs also remains an active area of research, aiming to develop more efficient and scalable methods for its production.

| Compound Name | Molecular Formula | Key Structural Features |

| This compound | C18H16N2O | Pyridine ring, Diphenylmethoxy group, Amino group |

| Pyridine | C5H5N | Six-membered heteroaromatic ring with one nitrogen atom |

| Nicotine | C10H14N2 | Alkaloid containing a pyridine ring |

| Niacin (Vitamin B3) | C6H5NO2 | Pyridinecarboxylic acid |

| Pyridoxine (Vitamin B6) | C8H11NO3 | Pyridine derivative with hydroxyl and hydroxymethyl groups |

| Diphenylmethyl chloride | C13H11Cl | Reagent used to introduce the diphenylmethoxy group |

| Research Area | Focus | Significance of this compound |

| Medicinal Chemistry | Drug Discovery | Serves as a key intermediate and scaffold for synthesizing potential new drugs. |

| Organic Synthesis | Protecting Group Chemistry | The diphenylmethoxy group is a crucial protecting group for hydroxyl functionalities. |

| Kinase Inhibition | Cancer Therapy | Derivatives are being explored as potential kinase inhibitors. |

Structure

3D Structure

Properties

IUPAC Name |

6-benzhydryloxypyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-16-11-12-17(20-13-16)21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,18H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVYFRPPJGVCDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=NC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Diphenylmethoxy Pyridin 3 Amine and Its Core Scaffolds

Strategies for Pyridine (B92270) Ring Construction

The de novo synthesis of the pyridine ring offers a powerful approach to introduce the desired substitution pattern from acyclic precursors. Several classical and modern methods are available for this purpose.

Condensation reactions are among the most traditional and widely used methods for pyridine synthesis. These reactions typically involve the condensation of aldehydes or ketones with a source of ammonia (B1221849) to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine. The Hantzsch pyridine synthesis, a classic example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. organic-chemistry.org While versatile, this method often yields symmetrically substituted pyridines. nih.gov For a non-symmetrical target like 6-(diphenylmethoxy)pyridin-3-amine, modifications to the classical Hantzsch synthesis or other condensation strategies would be necessary, potentially by using precursors that already contain the diphenylmethoxy and a masked amino group.

A variety of multicomponent reactions (MCRs) based on condensation chemistry have also been developed, offering a more convergent and efficient approach to polysubstituted pyridines. acsgcipr.org These one-pot reactions combine three or more starting materials to construct the pyridine ring in a single step, often with good control over regioselectivity. core.ac.uk

| Condensation Reaction Type | Description | Key Features |

| Hantzsch Pyridine Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. | Well-established, often leads to symmetrical products. Requires subsequent oxidation of a dihydropyridine intermediate. |

| Multi-component Reactions (MCRs) | One-pot reaction of three or more components to form the pyridine ring. | High efficiency and atom economy. Can provide access to complex substitution patterns with good regioselectivity. |

Cycloaddition reactions provide another powerful avenue for the construction of the pyridine ring. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. While the direct Diels-Alder reaction of 1-azadienes with alkynes can form pyridines, it is often electronically and conformationally disfavored. baranlab.org A more common and effective approach involves inverse-electron-demand Diels-Alder reactions, where an electron-deficient diene reacts with an electron-rich dienophile. youtube.com

Furthermore, [3+3] cycloaddition reactions have emerged as a practical method for synthesizing substituted pyridines from readily available enamines and unsaturated aldehydes or ketones. nih.gov These reactions can provide access to tri- or tetrasubstituted pyridines with various functional groups. The applicability of these methods to the synthesis of a molecule with a bulky diphenylmethoxy group would depend on the compatibility of the precursors with the reaction conditions.

| Cycloaddition Type | Description | Key Features |

| [4+2] Cycloaddition (Diels-Alder) | Reaction of a diene with a dienophile to form a six-membered ring. | Can be used to construct the pyridine ring, often with subsequent aromatization. Inverse-electron-demand variants are common. |

| [3+3] Cycloaddition | Reaction of a three-atom component with another three-atom component. | Offers a route to substituted pyridines from enamines and unsaturated carbonyl compounds. |

The Bohlmann-Rahtz pyridine synthesis is a two-step method that provides access to 2,3,6-trisubstituted pyridines. The reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine. jk-sci.comsynarchive.com This method is particularly relevant as it can directly lead to a 2,3,6-substitution pattern, which could be adapted for the synthesis of the target molecule. Modifications to the original protocol, such as the use of acid catalysis or microwave assistance, have been developed to improve reaction conditions and expand its scope. organic-chemistry.orgorganic-chemistry.org The in-situ generation of the enamine from a ketone and ammonium acetate further enhances the practicality of this method. core.ac.uk

| Named Reaction | Description | Key Features |

| Bohlmann-Rahtz Pyridine Synthesis | Condensation of an enamine with an ethynylketone followed by cyclodehydration. | Leads to 2,3,6-trisubstituted pyridines. Can be performed in one pot with in-situ enamine generation. |

Introduction and Functionalization of the C3-Amine Moiety

Once the pyridine ring is constructed, or if a pre-existing pyridine is used as a starting material, the introduction of the C3-amine group is a critical step.

Direct C-H amination of pyridine rings is a challenging transformation due to the electron-deficient nature of the ring. However, several methods have been developed to achieve this. The Chichibabin reaction, for example, allows for the direct amination of pyridines at the 2- and 4-positions using sodium amide. While historically significant, this reaction is generally not suitable for introducing an amino group at the 3-position.

More contemporary methods for direct amination often involve transition-metal catalysis or the use of specialized reagents. For instance, direct C-H amination can be achieved through the use of I(III) reagents, which can provide access to C4 amination products. While not directly applicable to the C3 position, these developing methodologies highlight the ongoing efforts in direct pyridine amination.

A more common and reliable strategy for introducing a C3-amino group involves the transformation of a precursor functional group. This two-step approach involves first introducing a group such as a nitro or a halogen at the 3-position, followed by its conversion to an amine.

From a Nitro Group: The nitration of pyridines typically occurs at the 3-position due to the deactivating nature of the ring nitrogen. While direct nitration of pyridine itself requires harsh conditions, substituted pyridines can be nitrated more readily. researchgate.net Once a 3-nitropyridine derivative is obtained, the nitro group can be reduced to an amine using a variety of reagents. ntnu.no Common reduction methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-acid combinations (e.g., SnCl₂/HCl or Fe/HCl). google.com

From a Halogen Group: A 3-halopyridine can serve as a versatile precursor to the 3-amino group. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the formation of C-N bonds between aryl halides and amines. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance, making it a suitable choice for the amination of a potentially complex 3-halopyridine precursor bearing a bulky 6-substituent. researchgate.netlibretexts.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. rug.nl Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the pyridine ring is sufficiently activated by electron-withdrawing groups.

| Precursor Group | Introduction Method | Conversion to Amine | Key Features |

| Nitro (-NO₂) Group | Electrophilic nitration | Reduction (e.g., catalytic hydrogenation, metal/acid) | Nitration often directs to the 3-position. A wide range of reducing agents are available. |

| Halogen (-X) Group | Halogenation | Buchwald-Hartwig amination, Nucleophilic Aromatic Substitution (SNAr) | Halopyridines are versatile intermediates. Buchwald-Hartwig amination is a highly general and efficient method. |

Incorporation of the Diphenylmethoxy Group at the C6 Position

A critical step in the synthesis of this compound is the introduction of the diphenylmethoxy group at the C6 position of the pyridine ring. This transformation is typically achieved through nucleophilic substitution reactions where a pyridinone or a related precursor acts as the nucleophile.

Etherification Reactions for the Formation of the Diphenylmethyl Ether Linkage

The formation of the ether linkage is a cornerstone of this synthesis. The Williamson ether synthesis is a classic and widely employed method for this purpose. wikipedia.orgmasterorganicchemistry.com This reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, this would typically involve the deprotonation of a 6-hydroxypyridin-3-amine derivative to form a pyridinoxide, which then acts as a nucleophile to displace a halide from diphenylmethyl halide (e.g., diphenylmethyl bromide or chloride).

The reaction is an SN2 (bimolecular nucleophilic substitution) process, where the alkoxide attacks the carbon atom bearing the leaving group. wikipedia.orgyoutube.com For the Williamson ether synthesis to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. masterorganicchemistry.combyjus.com Steric hindrance can also play a significant role; bulky reactants may slow down the reaction rate or favor elimination pathways. youtube.com

Key aspects of the Williamson ether synthesis include:

Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is often used to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide. youtube.comlibretexts.org

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are commonly used to dissolve the reactants and facilitate the SN2 reaction. byjus.com

Leaving Group: The efficiency of the reaction is also dependent on the nature of the leaving group on the diphenylmethyl moiety. Good leaving groups, such as bromide, iodide, or tosylate, are preferred. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 6-Hydroxypyridin-3-amine | Diphenylmethyl bromide | Sodium hydride | DMF | This compound |

| 6-Chloropyridin-3-amine | Benzhydrol | Potassium tert-butoxide | Dioxane | This compound |

This table presents hypothetical reaction conditions based on the principles of the Williamson ether synthesis.

Sequential Assembly Strategies for Targeted C6-Substitution

In many synthetic approaches, the pyridine core is assembled sequentially, allowing for precise control over the placement of substituents. This strategy involves building the pyridine ring from acyclic precursors, with the diphenylmethoxy group or a precursor to it being introduced at an early stage.

For instance, a common strategy involves the condensation of a β-dicarbonyl compound with an enamine or a similar nitrogen-containing species. The diphenylmethoxy group could be attached to one of the starting materials, ensuring its incorporation at the desired C6 position of the final pyridine ring. This method offers flexibility in introducing various functional groups onto the pyridine scaffold.

Another approach is the modification of a pre-existing pyridine ring. This can involve the nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group (such as a halogen) at the C6 position. The incoming nucleophile would be the diphenylmethoxide anion. The success of SNAr reactions on pyridine rings is influenced by the electronic nature of the ring and the presence of activating or deactivating groups.

Exploration of Convergent and Linear Synthetic Pathways

The synthesis of complex molecules like this compound can be approached through either linear or convergent strategies.

A hypothetical linear synthesis of this compound might start with a simple pyridine derivative, followed by nitration to introduce the nitro group (a precursor to the amine), then nucleophilic substitution to introduce the diphenylmethoxy group, and finally reduction of the nitro group to the amine.

For this compound, a convergent approach could involve the separate synthesis of a 3-aminopyridine fragment and the diphenylmethoxy moiety. These two fragments would then be joined in a final coupling step. For example, a 6-halopyridin-3-amine could be coupled with diphenylmethanol (B121723) under suitable conditions (e.g., a Buchwald-Hartwig amination-type reaction, although typically used for C-N bond formation, analogous C-O coupling reactions exist).

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly from a single starting material. | Conceptually simple to plan. | Often results in low overall yields for multi-step syntheses. |

| Convergent | Independent synthesis of fragments followed by coupling. | Generally higher overall yields, allows for parallel synthesis. | May require more complex planning and optimization of the final coupling step. |

Chemical Reactivity and Synthetic Transformations of 6 Diphenylmethoxy Pyridin 3 Amine

Reactions Involving the Pyridine (B92270) Nitrogen

The reactivity of the pyridine nitrogen in 6-(diphenylmethoxy)pyridin-3-amine is influenced by the electronic effects of the substituents on the pyridine ring.

Basicity and Protonation Phenomena

The pyridine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, which allows it to act as a base and accept a proton. uoanbar.edu.iqmatanginicollege.ac.in However, the basicity of pyridine and its derivatives is generally lower than that of aliphatic amines. uoanbar.edu.iqmatanginicollege.ac.in This reduced basicity is attributed to the greater s-character of the sp² hybridized nitrogen, which holds the lone pair more tightly to the nucleus, making it less available for protonation. uoanbar.edu.iqmatanginicollege.ac.inlibretexts.org

Protonation of the pyridine nitrogen leads to the formation of a pyridinium (B92312) salt. This process is reversible and dependent on the pH of the medium. uoanbar.edu.iq

Coordination Chemistry Potential

The lone pair of electrons on the pyridine nitrogen makes it a potential ligand for coordination with metal ions. Schiff base ligands derived from substituted pyridines, for instance, readily form stable complexes with transition metals like Cu(II) and Co(II). semanticscholar.org The formation of such complexes is a common feature in the coordination chemistry of pyridine-containing compounds. semanticscholar.org The bulky diphenylmethoxy group in this compound might sterically hinder the approach of a metal ion to the pyridine nitrogen, but coordination is still a plausible reaction, potentially leading to the formation of novel metal-organic frameworks or catalysts.

Transformations of the C3-Amine Functionality

The primary amine group at the C3 position is a versatile functional group that can undergo a variety of chemical transformations.

Nucleophilic Substitution Reactions (e.g., Alkylation, Acylation)

The C3-amine is nucleophilic and can participate in substitution reactions with electrophilic reagents.

Alkylation: The amine can be alkylated by reacting it with alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom. For example, N-alkylation of 4-aminopyridines with an N-(3-iodopropyl)pyridinium building block has been successfully achieved. researchgate.net Similarly, this compound could be expected to undergo alkylation under suitable conditions. The synthesis of secondary amines can sometimes be challenging due to over-alkylation, but methods like using N-aminopyridinium salts as ammonia (B1221849) surrogates have been developed to achieve selective monoalkylation. chemrxiv.org

Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. nih.gov For instance, a microwave-assisted method has been developed for the monoacylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines using excess acid chlorides in pyridine. nih.gov Palladium-catalyzed ortho-acylation of 2-aryl pyridines has also been demonstrated using arylmethyl amines as acyl sources. rsc.org Trifluoroacetic anhydride (B1165640) has been used for the acylation of 3-amino-4-methylpyridines. chemrxiv.org

Table 1: Examples of Nucleophilic Substitution Reactions of Aminopyridines

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-Aminopyridines | N-(3-iodopropyl)pyridinium | N-Alkylated aminopyridine | researchgate.net |

| 7-Amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines | Acid chlorides | Monoacylated amide | nih.gov |

| 2-Aryl pyridines | Arylmethyl amines | Ortho-acylated pyridine | rsc.org |

| 3-Amino-4-methylpyridines | Trifluoroacetic anhydride | Trifluoroacetylated amine | chemrxiv.org |

Condensation Reactions with Carbonyl Compounds (Imine Formation)

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.comorgoreview.comwikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. orgoreview.commasterorganicchemistry.comlibretexts.org

The mechanism proceeds through the formation of a carbinolamine intermediate, which is then protonated to make the hydroxyl group a better leaving group. orgoreview.comlibretexts.org The rate of imine formation is often optimal at a pH of around 4-5. lumenlearning.comorgoreview.com At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, the removal of the hydroxyl group is difficult. lumenlearning.com

The formation of imines is a reversible process, and the imine can be hydrolyzed back to the parent amine and carbonyl compound. masterorganicchemistry.comlibretexts.org

Table 2: Key Steps in Imine Formation

| Step | Description |

|---|---|

| 1 | Nucleophilic addition of the primary amine to the carbonyl carbon. orgoreview.comlibretexts.org |

| 2 | Proton transfer from the nitrogen to the oxygen to form a carbinolamine. orgoreview.comlibretexts.org |

| 3 | Protonation of the carbinolamine's hydroxyl group. orgoreview.comlibretexts.org |

| 4 | Elimination of water to form an iminium ion. orgoreview.comlibretexts.org |

| 5 | Deprotonation to yield the final imine product. orgoreview.com |

Electrophilic Reactions of the Amine Nitrogen

While the amine nitrogen is primarily nucleophilic, electrophilic amination is a process where a nitrogen source acts as an electrophile. wikipedia.org This typically involves the reaction of a carbanion with an electrophilic aminating agent, which often contains an electron-withdrawing group attached to the nitrogen. wikipedia.org For this compound, direct electrophilic attack on the amine nitrogen is less common than its nucleophilic reactions. However, the reactivity of the aromatic ring towards electrophiles is a significant aspect of pyridine chemistry. The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqmatanginicollege.ac.inlibretexts.org Any substitution that does occur typically happens at the C3 and C5 positions, which are less electron-deficient than the C2, C4, and C6 positions. matanginicollege.ac.in

Reactivity of the C6-Diphenylmethoxy Group

The diphenylmethoxy group, also known as the benzhydryl ether, is a significant feature of the molecule, primarily serving as a protecting group for the C6-hydroxyl functionality. Its reactivity is central to the deprotection and potential further modification of the molecule.

The C-O bond of the ether linkage is susceptible to cleavage under various acidic conditions. This reaction is fundamental for unmasking the 6-hydroxypyridine derivative, which is often the desired core for subsequent synthetic steps. The diphenylmethoxy group is classified as an acid-labile protecting group.

The cleavage typically proceeds via protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol (diphenylmethanol). masterorganicchemistry.commasterorganicchemistry.com The subsequent step depends on the stability of the potential carbocation. The diphenylmethyl (benzhydryl) cation is relatively stable due to resonance delocalization across the two phenyl rings. Consequently, the cleavage mechanism often follows an SN1 pathway. openstax.org

Strong protic acids such as hydrogen bromide (HBr) and hydrogen iodide (HI) are effective reagents for this transformation. openstax.orglibretexts.org The reaction involves nucleophilic attack by the halide ion on the carbocation intermediate.

General Reaction Scheme for Ether Cleavage:

Reactant: this compound

Reagent: Strong Acid (e.g., HBr, HI)

Products: 6-Hydroxypyridin-3-amine, Diphenylmethyl halide

Below is a table summarizing typical conditions for ether cleavage, drawn from general knowledge of benzhydryl ether deprotection.

| Reagent(s) | Solvent | Temperature | Product | Mechanism Type |

| HBr (aq) | Acetic Acid | Reflux | 6-Hydroxypyridin-3-amine | SN1-like |

| HI (aq) | Acetic Acid | Reflux | 6-Hydroxypyridin-3-amine | SN1-like |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 6-Hydroxypyridin-3-amine | SN1/E1 |

This table represents generalized conditions for the cleavage of benzhydryl ethers and is applicable to the target molecule.

While the primary reactivity of the diphenylmethoxy group involves its cleavage, the constituent phenyl rings could theoretically undergo electrophilic aromatic substitution. However, this is generally not a preferred synthetic route. The reaction conditions required for electrophilic substitution on these phenyl rings (e.g., nitration, halogenation) are often harsh and would likely lead to cleavage of the ether bond or undesired reactions on the more activated pyridine ring. Synthetic strategies typically favor derivatizing the diphenylmethanol (B121723) starting material before its attachment to the pyridine ring if modified phenyl groups are desired.

Regioselective Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is a complex process governed by the directing effects of the existing substituents. The pyridine ring itself is electron-deficient compared to benzene (B151609), making it less reactive towards electrophiles. youtube.com However, the presence of two powerful electron-donating groups—the amino (-NH₂) group and the diphenylmethoxy (-OR) group—activates the ring towards substitution.

The directing effects of these groups are as follows:

C3-Amino Group (-NH₂): A strongly activating, ortho, para-director. It directs incoming electrophiles to the C2 and C4 positions.

C6-Diphenylmethoxy Group (-OR): An activating, ortho, para-director. It directs incoming electrophiles to the C5 position (the other ortho position is the ring nitrogen).

The outcome of an EAS reaction is determined by the competition between these directing effects. The amino group is a significantly stronger activating group than an ether group. Therefore, substitution is strongly favored at the positions activated by the amino group, namely C2 and C4. libretexts.org

Between the C2 and C4 positions, steric hindrance from the bulky diphenylmethoxy group at C6 may play a role, potentially disfavoring substitution at the adjacent C5 position and possibly influencing the ortho/para ratio for the amino group. However, the electronic activation by the amino group is the dominant factor.

| Reaction Type | Reagent(s) | Predicted Major Regioisomer(s) | Rationale |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-6-(diphenylmethoxy)pyridin-3-amine | The powerful amino group directs the electrophile (NO₂⁺) to the C4 (para) and C2 (ortho) positions. The C4 position is often favored electronically and may be less sterically hindered than C2. |

| Halogenation | Br₂ / Acetic Acid | 4-Bromo-6-(diphenylmethoxy)pyridin-3-amine | Similar to nitration, the amino group's directing effect is dominant, favoring substitution at C4. |

| Sulfonation | Fuming H₂SO₄ | 4-Sulfonyl-6-(diphenylmethoxy)pyridin-3-amine | The amino group directs the electrophile to the C4 position. Vigorous conditions are often required for the sulfonation of pyridines. youtube.com |

This table outlines the predicted outcomes based on established principles of electrophilic aromatic substitution. libretexts.orgrsc.org

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites—the C3-amino group, the pyridine ring nitrogen, and the activated C2, C4, and C5 positions—makes chemo- and regioselectivity critical considerations in the synthesis of derivatives.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, in acylation reactions (e.g., with acetyl chloride), the highly nucleophilic primary amino group at C3 will react preferentially over the less nucleophilic pyridine ring nitrogen or the aromatic ring itself. This allows for selective N-acylation of the amino group.

Regioselectivity: As discussed in section 3.4, electrophilic attack on the aromatic ring is highly regioselective. The powerful activating and directing influence of the C3-amino group overwhelmingly favors substitution at the C4 and C2 positions over the C5 position, which is activated by the weaker ether group. This predictable regioselectivity is a valuable tool for introducing new substituents onto the pyridine core in a controlled manner.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The empirical formula for 6-(Diphenylmethoxy)pyridin-3-amine is C₁₈H₁₆N₂O. sigmaaldrich.com HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The precise measurement of this ion's mass would confirm the elemental composition, distinguishing it from other isomers.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Chemical Formula | Calculated Exact Mass | Observed Mass (Expected) |

|---|

This high level of accuracy is crucial for unequivocally confirming the identity of the synthesized compound.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound is anticipated to reveal a distinct fragmentation pattern dominated by the cleavage of the ether linkage, owing to the exceptional stability of the resulting benzhydryl cation. When the molecule is subjected to a high-energy electron beam, it forms a molecular ion (M⁺•). chemguide.co.uk This energetically unstable species undergoes fragmentation to produce a series of smaller, charged ions. gbiosciences.comwikipedia.org

The primary and most significant fragmentation event is the cleavage of the C-O bond between the pyridinyl ring and the diphenylmethoxy group. This heterolytic cleavage is highly favored because it generates the resonance-stabilized diphenylmethyl cation, commonly known as the benzhydryl cation (C₁₃H₁₁⁺). This fragment is expected to be the base peak in the spectrum due to its high stability.

Another major fragment would correspond to the aminopyridine portion of the molecule. The fragmentation can also involve the pyridine (B92270) ring itself, though this is generally less favorable than the initial ether bond cleavage. libretexts.org

A proposed fragmentation pathway is detailed below:

Formation of the Molecular Ion (M⁺•): The initial ionization of the molecule results in the molecular ion at a mass-to-charge ratio (m/z) corresponding to its molecular weight (276.33 g/mol ).

Alpha Cleavage at the Ether Linkage: The most probable fragmentation is the cleavage of the C-O bond, leading to the formation of the benzhydryl cation and a 3-amino-6-oxopyridine radical.

Benzhydryl Cation (m/z 167): This fragment is exceptionally stable due to the delocalization of the positive charge over the two phenyl rings. It is predicted to be the base peak.

[6-Oxidopyridin-3-amine] Radical (m/z 109): The other part of the molecule forms a neutral radical.

Further Fragmentation: The benzhydryl cation can further fragment by losing a phenyl group (C₆H₅) to form a tropylium-like ion or other smaller aromatic fragments.

The following table outlines the predicted principal ions in the EI-MS spectrum of this compound.

| Predicted m/z | Ion Structure | Formula | Identity / Proposed Fragmentation Pathway |

|---|---|---|---|

| 276 | [C₁₈H₁₆N₂O]⁺• | C₁₈H₁₆N₂O | Molecular Ion (M⁺•) |

| 167 | [CH(C₆H₅)₂]⁺ | C₁₃H₁₁ | Benzhydryl cation (Base Peak); Formed by cleavage of the C-O ether bond. |

| 110 | [C₅H₆N₂O]⁺• | C₅H₆N₂O | Radical cation of 6-hydroxypyridin-3-amine; Formed by cleavage and hydrogen rearrangement. |

| 94 | [C₅H₆N₂]⁺• | C₅H₆N₂ | Radical cation of 3-aminopyridine; Loss of the diphenylmethoxy group. nist.gov |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation; Loss of a phenyl radical from the benzhydryl cation. |

Infrared (IR) Spectroscopy and Vibrational Analysis

The infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. The analysis of these vibrational modes provides confirmation of the molecular structure. The key functional groups are the primary aromatic amine (NH₂), the aryl-alkyl ether (C-O-C), and the aromatic systems (pyridine and phenyl rings).

The spectrum is expected to show the following characteristic absorptions:

N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are predicted in the region of 3500-3300 cm⁻¹. wpmucdn.comorgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the NH₂ group. spectroscopyonline.com

Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the pyridine and phenyl rings.

C-O-C Stretching: The ether linkage is expected to produce strong, characteristic asymmetric and symmetric stretching bands. The asymmetric C-O-C stretch for an aryl-alkyl ether typically appears in the 1275-1200 cm⁻¹ region, while the symmetric stretch is found around 1075-1020 cm⁻¹.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine and phenyl rings will result in several bands in the 1650-1400 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected to appear in the 1650-1580 cm⁻¹ range. wikieducator.org

A summary of the predicted vibrational frequencies and their assignments is presented in the table below.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3450 - 3350 | Asymmetric N-H Stretch | Primary Aromatic Amine | Medium |

| 3350 - 3250 | Symmetric N-H Stretch | Primary Aromatic Amine | Medium |

| 3100 - 3000 | Aromatic C-H Stretch | Phenyl and Pyridine Rings | Medium to Weak, Sharp |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium to Strong |

| 1600 - 1450 | C=C and C=N Ring Stretching | Phenyl and Pyridine Rings | Medium to Strong |

| 1275 - 1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| 1075 - 1020 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | Medium |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Phenyl and Pyridine Rings | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of this compound is determined by the electronic transitions within its chromophores. The molecule contains extensive conjugated π-systems from the pyridine and two phenyl rings, as well as non-bonding electrons (n-electrons) on the amine nitrogen and ether oxygen atoms. These features allow for two main types of electronic transitions: π → π* and n → π*. researchgate.net

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation in the molecule, these transitions are expected to be intense (high molar absorptivity) and occur in the UV region, likely with absorption maxima (λ_max) between 200 and 300 nm. The presence of substituents like the amino and diphenylmethoxy groups on the pyridine ring can cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted pyridine.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron from the nitrogen or oxygen atoms to a π* antibonding orbital of the aromatic ring. These transitions are "forbidden" by symmetry rules, resulting in significantly lower intensity compared to π → π* transitions. They typically occur at longer wavelengths, potentially appearing as a shoulder on the main absorption bands or as a weak band in the 300-400 nm region.

The expected electronic transitions are summarized in the table below.

| Type of Transition | Chromophore / Electrons Involved | Expected Wavelength Region (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Pyridine and Phenyl Rings (Conjugated π-system) | 200 - 300 | High ( > 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Non-bonding electrons on Amine Nitrogen (N:) | 300 - 400 | Low ( < 2,000 L mol⁻¹ cm⁻¹) |

| n → π* | Non-bonding electrons on Ether Oxygen (O:) | ~280 - 350 | Low ( < 2,000 L mol⁻¹ cm⁻¹) |

Crystallographic Analysis and Solid State Structural Investigations

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular structure and intermolecular interactions of 6-(Diphenylmethoxy)pyridin-3-amine.

An SCXRD study would elucidate the exact conformation of the this compound molecule in the solid state. Key parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Without experimental data, a hypothetical data table for torsional angles would look like this:

| Torsional Angle (°) | Value |

| Phenyl-C-O-C | Data not available |

| Phenyl-C-O-C | Data not available |

| C-O-C-Pyridine | Data not available |

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. An SCXRD analysis would allow for a detailed examination of these interactions, which are crucial for understanding the solid-state properties of the compound. Potential interactions could include:

Hydrogen Bonding: Interactions involving the amine group (N-H) as a hydrogen bond donor and the pyridine (B92270) nitrogen or the ether oxygen as potential acceptors.

π-π Stacking: Interactions between the aromatic rings (phenyl and pyridine), which can influence the electronic properties and stability of the crystal structure. The centroid-centroid distance and slip angle would be key parameters.

C-H···π Interactions: Hydrogen bonds where a C-H bond acts as a donor and a π-system (phenyl or pyridine ring) acts as an acceptor.

A hypothetical data table for these interactions would be:

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

| N-H···N | Data not available | Data not available |

| π-π Stacking | Data not available | Data not available |

| C-H···π | Data not available | Data not available |

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Purity

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the bulk crystalline properties of a material. It is particularly useful for:

Phase Identification: Confirming the crystalline phase of a bulk sample.

Crystalline Purity: Detecting the presence of any crystalline impurities or different polymorphic forms.

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound that can have different physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphs.

A typical PXRD pattern would provide a fingerprint of the crystalline form, with characteristic peaks at specific 2θ angles.

Investigation of Co-crystallization and Salt Form Landscape

The formation of co-crystals or salts is a common strategy to modify the physicochemical properties of a compound, such as solubility and stability.

Co-crystallization: This involves crystallizing the target molecule with a neutral co-former. The resulting crystal lattice contains both molecules in a stoichiometric ratio, held together by non-covalent interactions. Screening for co-crystals would involve reacting this compound with a variety of potential co-formers.

Salt Formation: The basic amine group on the pyridine ring could be protonated by an acid to form a salt. A salt screening study would involve reacting the compound with a range of pharmaceutically acceptable acids to identify stable crystalline salts.

Both co-crystal and salt formation would be investigated using techniques such as SCXRD and PXRD to confirm their formation and characterize their structures.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of 6-(diphenylmethoxy)pyridin-3-amine. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed analysis of the molecule's geometry and electronic orbitals.

The initial step in many computational studies involves geometry optimization, where the molecule's most stable three-dimensional arrangement (lowest energy state) is determined. For this compound, this process would likely be performed using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311G+(d,p)). ias.ac.in This provides a foundational structure for all subsequent calculations.

Once the optimized geometry is obtained, the electronic structure can be analyzed. A key aspect of this is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed across the pyridine (B92270) and phenyl rings. Based on studies of similar pyridine derivatives, a set of hypothetical quantum chemical descriptors for this molecule has been generated. ias.ac.inresearchgate.net

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | -5.8 eV | Electron-donating ability |

| LUMO Energy (ELUMO) | -1.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.6 eV | Chemical reactivity and stability |

| Ionization Potential (I) | 5.8 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.5 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.3 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.43 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.68 eV | Propensity to act as an electrophile |

Computational methods can also predict spectroscopic data, which is invaluable for characterizing the molecule and corroborating experimental findings.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. ijcce.ac.ir By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predictions can aid in the assignment of experimental spectra. Hypothetical predicted NMR chemical shifts for key atoms in this compound are presented below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine-H (adjacent to NH₂) | 6.8 - 7.0 | - |

| Pyridine-H (other) | 7.5 - 7.8 | - |

| Diphenylmethoxy-CH | 6.5 - 6.7 | - |

| Phenyl-H | 7.2 - 7.4 | - |

| Pyridine-C (with O) | - | 160 - 165 |

| Pyridine-C (with N) | - | 145 - 150 |

| Pyridine-C (other) | - | 110 - 140 |

| Diphenylmethoxy-C | - | 80 - 85 |

| Phenyl-C | - | 125 - 140 |

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra. nih.gov These calculations help in assigning the various vibrational modes of the molecule to specific stretching, bending, and torsional motions. Key predicted vibrational frequencies for this compound are listed in the following table.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretch | 3300 - 3400 | Amino group |

| C-H stretch (aromatic) | 3000 - 3100 | Pyridine and Phenyl rings |

| C=N stretch | 1600 - 1650 | Pyridine ring |

| C=C stretch (aromatic) | 1450 - 1600 | Pyridine and Phenyl rings |

| C-O stretch | 1200 - 1250 | Ether linkage |

| C-N stretch | 1150 - 1200 | Amino group |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. csmres.co.uk This is particularly important for flexible molecules like this compound.

The diphenylmethoxy group of the molecule has significant conformational freedom due to the rotation around several single bonds. MD simulations can be used to explore the potential energy surface of the molecule and identify its preferred conformations. rsc.orgnih.gov By simulating the molecule's movements over nanoseconds, it is possible to observe how the different parts of the molecule interact and what shapes it is most likely to adopt. This information is crucial for understanding how the molecule might interact with biological targets. nih.goveurekalert.org

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules (such as water) to provide a more realistic model of the molecule's conformational preferences in solution. The presence of a solvent can stabilize certain conformations over others through interactions like hydrogen bonding, which would be particularly relevant for the amino group of this compound.

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. mdpi.com For the synthesis of this compound, theoretical studies could be employed to investigate potential synthetic routes, such as those involving the formation of the pyridine ring.

For instance, a possible synthetic approach could involve a cyclization reaction. Computational methods can be used to map out the entire reaction pathway, identifying key intermediates and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and kinetics.

By calculating the activation energies for different potential synthetic steps, computational chemists can help to predict the most efficient reaction conditions and even suggest alternative pathways. scitechdaily.comnih.gov For example, theoretical studies on reactions like the Hantzsch pyridine synthesis have provided deep insights into the sequence of bond-forming and breaking events. youtube.compharmaguideline.com

Detailed Analysis of Intermolecular Interactions and Binding Affinities

Computational chemistry and theoretical investigations offer a powerful lens through which to examine the molecular interactions that govern the biological activity of chemical compounds. For derivatives and analogs of this compound, molecular docking studies have been a key tool in elucidating their binding affinities and modes of interaction with various protein targets. These in silico methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the intermolecular forces that stabilize the complex.

Research into a series of 1,2,3-triazolyl-pyridine hybrids, which share the pyridine core, has demonstrated the utility of these computational approaches. In one such study, these compounds were evaluated as potential inhibitors of human Aurora B kinase, a protein implicated in tumorigenesis. nih.gov Molecular docking simulations were performed to understand the interactions between these pyridine derivatives and the active site of the kinase.

The binding affinities, often expressed as binding energy (in kcal/mol), indicate the strength of the interaction, with more negative values suggesting a stronger bond. The primary intermolecular forces identified in these studies include hydrogen bonds, hydrophobic interactions, and pi-stacking interactions. For instance, specific amino acid residues within the active site of a target protein are frequently involved in forming these crucial connections with the ligand.

Interactive Table: Binding Affinities and Interactions of Related Pyridine Derivatives

| Compound/Analog | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interactions | Reference |

|---|---|---|---|---|---|

| 1,2,3-Triazolyl-Pyridine Hybrid (Molecule 10) | Aurora B Kinase | -8.8 | Lys106, Leu83 | π-Cation, π-Sigma | nih.gov |

| 1,2,3-Triazolyl-Pyridine Hybrid (Molecule 11) | Aurora B Kinase | -9.2 | Lys106, Leu83 | π-Cation, π-Sigma | nih.gov |

| 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile (4b) | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

| 6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (4e) | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

It is important to note that the data presented is for analogous compounds and not for this compound itself. The insights gained from these related studies, however, underscore the importance of specific structural motifs in determining binding affinity and interaction patterns. Future computational work focusing specifically on this compound would be necessary to delineate its precise intermolecular interactions and binding characteristics with relevant biological targets.

Synthesis and Structure Activity Relationship Studies of Derivatives and Analogues

Systematic Modification of the Pyridine (B92270) Ring Substituents

The pyridine ring is a core component of the molecule, and its electronic properties and steric profile can be finely tuned by introducing substituents at various positions. The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the ring atoms and influences its reactivity compared to benzene (B151609). wikipedia.org This inherent electronic nature makes the pyridine ring susceptible to nucleophilic substitution, particularly at the C2 and C4 positions, while electrophilic substitution generally occurs at the C3 position under specific conditions. nih.gov

The introduction of substituents at the C2, C4, and C5 positions of the 6-(Diphenylmethoxy)pyridin-3-amine scaffold can significantly alter its chemical reactivity and biological profile. The reactivity at these positions is dictated by the electronic influence of the ring nitrogen. wikipedia.orgnih.gov Functionalization at positions remote from the nitrogen atom, such as C4, can be challenging but has been achieved using specific reagents like n-butylsodium, which selectively deprotonates the C4 position, allowing for subsequent functionalization. nih.gov Modern methods have also enabled the direct C-H amination of azaarenes at both the C2 and C4 positions, providing novel pathways to previously inaccessible analogues. chemrxiv.org

The effects of various substituents on the electronic nature of the pyridine ring are summarized in the table below.

| Position | Substituent Group | Electronic Effect | Expected Impact on Reactivity |

| C2 | -Cl, -Br | Electron-withdrawing (inductive) | Increases susceptibility to nucleophilic attack |

| C2 | -CH₃, -OCH₃ | Electron-donating (resonance/inductive) | Decreases susceptibility to nucleophilic attack |

| C4 | -NO₂ | Strongly electron-withdrawing | Enhances reactivity towards nucleophiles |

| C4 | -NH₂ | Strongly electron-donating | Decreases reactivity towards nucleophiles |

| C5 | -CN | Electron-withdrawing | Modulates the basicity of the C3-amine |

| C5 | -F | Electron-withdrawing (inductive) | Influences overall electronic distribution |

This table illustrates the generally expected electronic effects of hypothetical substituents on the pyridine ring's reactivity.

The lone pair of electrons on the pyridine nitrogen atom makes it a target for various chemical modifications. It behaves as a weak base and can be readily protonated or alkylated. nih.gov

Formation of Pyridinium (B92312) Salts : The nitrogen atom can react with Lewis acids or alkylating agents. For example, treatment with alkyl halides leads to the formation of N-alkyl pyridinium salts, which introduces a positive charge into the ring system and enhances its reactivity towards nucleophiles. wikipedia.org

N-Oxide Formation : Oxidation of the pyridine nitrogen, typically with a peracid, yields the corresponding pyridine N-oxide. wikipedia.org This modification alters the electronic distribution within the ring, making the C2 and C4 positions more susceptible to both nucleophilic and electrophilic attack.

N-Amination : The formation of N-amino pyridinium salts is another functionalization strategy. These salts can serve as precursors for generating N-centered radicals through photochemical means, enabling novel carbon-nitrogen bond formations. researchgate.net

Modifications to the Diphenylmethoxy Moiety

Placing substituents on the phenyl rings of the diphenylmethoxy group is a common strategy to probe steric and electronic requirements for biological activity. By introducing a variety of functional groups, researchers can systematically alter properties such as lipophilicity, polarity, and the potential for hydrogen bonding. For instance, adding electron-withdrawing groups like halogens (-F, -Cl) or electron-donating groups like methoxy (-OCH₃) can influence the conformation of the diphenylmethoxy moiety and its interactions with target macromolecules.

The table below details the properties of common substituents used in such SAR studies.

| Substituent | Hammett Constant (σₚ) | Lipophilicity (π) | Steric Parameter (Es) | Potential Interaction |

| -H | 0.00 | 0.00 | 1.24 | Baseline |

| -F | 0.06 | 0.14 | 0.78 | Halogen bonding, dipole |

| -Cl | 0.23 | 0.71 | 0.27 | Halogen bonding, dipole |

| -CH₃ | -0.17 | 0.56 | 0.00 | Hydrophobic interaction |

| -OCH₃ | -0.27 | -0.02 | 0.69 | Hydrogen bond acceptor |

| -CF₃ | 0.54 | 0.88 | -1.16 | Strong dipole, hydrophobic |

This table presents standard physicochemical parameters for common phenyl ring substituents, illustrating how they can be used to modulate the properties of the diphenylmethoxy moiety.

The central carbon atom of the diphenylmethoxy group is a prochiral center. If the two phenyl rings are substituted differently, this carbon becomes a chiral center, leading to the existence of enantiomers. The study of chiral analogues is critical, as stereoisomers often exhibit different biological activities and metabolic profiles.

The development of methods for the stereoselective synthesis of such chiral compounds is an active area of research. mdma.ch Asymmetric synthesis techniques can be employed to produce enantiomerically pure or enriched analogues for evaluation. rsc.org This allows for a detailed understanding of the three-dimensional structural requirements for the molecule's function.

Derivatization of the C3-Amine Functionality

The primary amine at the C3 position is a versatile functional group that serves as a key handle for derivatization. It can act as a nucleophile or a base, and its hydrogen atoms can serve as hydrogen bond donors.

Key derivatization strategies include:

Amide and Sulfonamide Formation : The amine can be readily acylated with acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in medicinal chemistry for modifying a molecule's properties.

Schiff Base Formation : Condensation of the C3-amine with aldehydes or ketones results in the formation of imines, also known as Schiff bases. For example, a closely related compound, 6-methoxypyridin-3-amine, has been condensed with pyrrole-2-carbaldehyde to synthesize a Schiff base ligand. semanticscholar.org

Reductive Amination : To form secondary or tertiary amines, the C3-amine can be reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride. This reaction introduces new substituents onto the nitrogen atom.

Participation in Cyclization Reactions : The amine can act as a nucleophile in reactions that form new heterocyclic rings. For instance, 3-amino-pyridyl derivatives have been used as starting materials to construct fused ring systems like pyridopyrimidines. eurekaselect.com

The table below summarizes common derivatization reactions for the C3-amine group.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Acylation | Acyl chloride (R-COCl) | Amide (-NH-CO-R) |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) |

| Schiff Base Formation | Aldehyde (R-CHO) | Imine (-N=CH-R) |

| Reductive Amination | Aldehyde (R-CHO), NaBH₄ | Secondary Amine (-NH-CH₂-R) |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

Formation of Amides, Ureas, and Thioureas

The synthesis of amide, urea, and thiourea derivatives from this compound is a common strategy to explore the impact of substituents on the molecule's biological profile. These reactions typically involve the nucleophilic attack of the primary amine on an electrophilic carbonyl or thiocarbonyl group.

Amide Synthesis: Amide derivatives are readily prepared by reacting this compound with a variety of acylating agents, such as acyl chlorides or carboxylic acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct. Alternatively, direct coupling with carboxylic acids can be achieved using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The diversity of commercially available carboxylic acids allows for the introduction of a wide range of substituents, enabling a thorough investigation of the SAR.

Urea Synthesis: The formation of urea derivatives can be accomplished by reacting the parent amine with an isocyanate. This reaction is typically straightforward and proceeds under mild conditions. The isocyanate itself can be varied to introduce different alkyl or aryl groups, thereby modulating the steric and electronic properties of the final compound. Another approach involves the use of phosgene or its safer equivalents, like triphosgene or carbonyldiimidazole (CDI), to first form a reactive intermediate which then reacts with another amine.

Structure-Activity Relationship Insights:

The systematic derivatization of the amino group into amides, ureas, and thioureas allows for the exploration of key interactions with biological targets. The SAR studies of such derivatives often focus on:

Hydrogen Bonding: The N-H protons of the amide, urea, and thiourea linkages can act as hydrogen bond donors, while the carbonyl or thiocarbonyl oxygen/sulfur can act as a hydrogen bond acceptor. The nature and substitution pattern of the appended group can influence the strength and geometry of these interactions.

Steric Bulk: The size and shape of the substituents introduced via these linkages can probe the steric tolerance of a binding pocket. Bulky groups may enhance binding through favorable van der Waals interactions or, conversely, cause steric clashes that reduce affinity.

| Derivative Type | Substituent (R) | General Observation |

|---|---|---|

| Amide | Small alkyl chains | Often well-tolerated and can probe small hydrophobic pockets. |

| Amide | Aromatic rings | Can participate in pi-stacking interactions; electronic effects of substituents on the ring are critical. |

| Urea | Substituted phenyl | The substitution pattern on the phenyl ring can significantly impact hydrogen bonding and overall potency. |

| Thiourea | Cyclic amines | Can introduce conformational rigidity and additional hydrogen bond acceptors. |

Secondary and Tertiary Amine Modifications via Alkylation and Arylation

Further modification of the 3-amino group to secondary and tertiary amines can be achieved through N-alkylation and N-arylation reactions. These transformations introduce different steric and electronic properties compared to the primary amine, potentially leading to altered biological activities and selectivities.

N-Alkylation: The direct alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation to form quaternary ammonium salts and competing alkylation at the pyridine ring nitrogen. More controlled methods often involve reductive amination, where the primary amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ using a reducing agent such as sodium borohydride or sodium triacetoxyborohydride. This method allows for the introduction of a wide variety of alkyl groups.

N-Arylation: The introduction of an aryl group onto the nitrogen atom is typically achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable phosphine ligand, is a powerful method for forming C-N bonds between an amine and an aryl halide or triflate. This reaction is tolerant of a wide range of functional groups, allowing for the synthesis of a diverse library of N-aryl derivatives.

Structure-Activity Relationship Insights:

The conversion of the primary amine to secondary and tertiary amines can have a profound impact on the SAR:

Basicity: Alkylation generally increases the basicity of the nitrogen atom, which can affect its ionization state at physiological pH and its ability to participate in ionic interactions with a biological target.

Lipophilicity: The introduction of alkyl or aryl groups increases the lipophilicity of the molecule, which can influence its membrane permeability and pharmacokinetic properties.

Conformational Effects: The substituents on the nitrogen atom can introduce steric hindrance that restricts the rotation around the C-N bond, potentially locking the molecule into a more bioactive conformation.

| Modification | Reagent Type | Potential SAR Impact |

|---|---|---|

| N-Alkylation | Alkyl halides, Aldehydes/Ketones | Modulation of basicity, lipophilicity, and steric interactions. |

| N-Arylation | Aryl halides, Aryl triflates | Introduction of aromatic interactions (pi-stacking), potential for improved metabolic stability. |

Design Principles for New Chemical Scaffolds and Library Synthesis Approaches

The design of new chemical scaffolds based on this compound and the synthesis of chemical libraries are crucial steps in modern drug discovery. These approaches aim to systematically explore a wider chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping: One design principle is "scaffold hopping," where the core structure of a known active molecule is replaced with a different, often structurally distinct, scaffold while maintaining the key pharmacophoric features. Starting from the this compound scaffold, one could envision replacing the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine, or even non-aromatic rings) while retaining the diphenylmethoxy group and a functionalized amino group at a similar relative position. This can lead to the discovery of novel intellectual property and compounds with different physicochemical properties.

Fragment-Based and Structure-Based Design: If the three-dimensional structure of the biological target is known, structure-based drug design can be employed. The diphenylmethoxy group and the substituted aminopyridine moiety can be docked into the active site of the target to identify key interactions. This information can then guide the design of new derivatives with improved binding affinity. In the absence of a target structure, a fragment-based approach can be used, where small molecular fragments are identified that bind to the target, and these are then grown or linked together to create more potent molecules, potentially incorporating the this compound scaffold.

Combinatorial Library Synthesis: To efficiently synthesize a large number of derivatives for high-throughput screening, combinatorial chemistry approaches are often employed. acs.orgacs.org This involves the use of a common intermediate, such as this compound, which is then reacted with a diverse set of building blocks in a parallel or split-and-pool fashion. For example, a library of amides can be rapidly generated by reacting the parent amine with a collection of different acyl chlorides in a multi-well plate format. Similarly, libraries of ureas and thioureas can be synthesized using a diverse set of isocyanates and isothiocyanates. The use of solid-phase synthesis, where the parent scaffold is attached to a resin, can facilitate the purification of the final products. These libraries allow for a rapid exploration of the SAR around the this compound core. acs.orgacs.org

The design and synthesis of focused libraries, where the diversity of the building blocks is guided by initial SAR data or computational modeling, can be a more efficient approach to lead optimization. By systematically varying the substituents at key positions, it is possible to fine-tune the properties of the molecule to achieve the desired biological activity and drug-like characteristics.

Role As a Key Synthetic Intermediate and Building Block in Complex Organic Synthesis

Precursor for Diverse Advanced Heterocyclic Systems (e.g., Imidazopyridazines)

The chemical nature of 6-(Diphenylmethoxy)pyridin-3-amine makes it an excellent precursor for the construction of various advanced heterocyclic systems, which are significant scaffolds in medicinal chemistry. mdpi.comnih.gov A prominent example is its use in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. These compounds are of considerable interest due to their wide range of biological activities. The synthesis of such bicyclic systems often involves the condensation of an aminopyridine with an α-haloketone.

Furthermore, the strategic placement of the diphenylmethoxy group allows for further functionalization. For instance, after the formation of the imidazo[1,2-a]pyridine core, the diphenylmethoxy group can be cleaved to reveal a hydroxyl group. This hydroxylated intermediate can then be transformed into other functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. This approach has been utilized in the development of potential therapeutics targeting pathways like PI3K/mTOR. nih.gov

Below is a data table summarizing the synthesis of a heterocyclic system from a related aminopyridine derivative, illustrating a common synthetic strategy.

| Reactant 1 | Reactant 2 | Product | Overall Yield | Reference |

| 5-bromo-2-methoxypyridin-3-amine | 2,4-difluorobenzenesulfonyl chloride | N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | 88% | nih.gov |

Strategic Applications in Multi-Step Organic Synthesis Schemes

The diphenylmethoxy group in this compound serves as an effective protecting group for the corresponding pyridone. This protective strategy is crucial in multi-step syntheses where the pyridone's reactivity could interfere with transformations at other sites of the molecule. The bulkiness of the diphenylmethoxy group also provides steric hindrance, which can influence the regioselectivity of certain reactions.

Potential as a Chiral Building Block in Asymmetric Synthesis

While this compound is an achiral molecule, it holds potential for application in asymmetric synthesis to create chiral molecules, which are of paramount importance in the pharmaceutical industry. sigmaaldrich.comnih.gov This can be achieved by reacting it with chiral reagents or by employing chiral catalysts.

One conceptual approach involves the use of a chiral auxiliary. The amino group of this compound can be derivatized with a chiral molecule, which would then direct the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product.

Another avenue is the use of transition-metal catalyzed asymmetric reactions. nih.gov Although specific examples detailing the asymmetric hydrogenation or C-H activation of this compound are not prevalent, the synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones and other chiral heterocycles demonstrates the feasibility of creating chiral structures from related aminopyridine precursors. nih.govrsc.org This suggests that with the development of suitable catalytic systems, this compound could become a valuable building block in the asymmetric synthesis of complex chiral amines and their derivatives. rsc.org

The following table presents examples of asymmetric synthesis of related chiral heterocyclic compounds.

| Reaction Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric oxa-Michael-aza-Henry cascade | Chiral multifunctional organocatalyst | Polysubstituted chiral 4-aminobenzopyrans | up to 98% | nih.gov |

| N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation | Chiral N-heterocyclic carbene | Chiral pyrazolo[3,4-b]pyridin-6-ones | Excellent | rsc.org |

Integration into Retrosynthetic Analysis for Complex Target Molecules

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com In this context, this compound is a valuable synthon for the 3-aminopyridin-6-one portion of a complex molecule.

When a target molecule contains a 3-amino-6-hydroxypyridine (the tautomeric form of 3-aminopyridin-6-one) substructure, a retrosynthetic disconnection can lead back to this compound. The diphenylmethoxy group acts as a masked hydroxyl group, simplifying the synthetic plan by avoiding the potentially interfering reactivity of a free hydroxyl group during the assembly of the molecular backbone. The synthesis is designed to incorporate the this compound unit, and the deprotection to reveal the pyridone is often one of the final steps. This strategic approach streamlines the synthesis of complex nitrogen-containing heterocyclic compounds.

Future Research Directions and Emerging Methodologies

Development of Novel and Environmentally Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives is a cornerstone of heterocyclic chemistry, with ongoing efforts to develop more efficient and environmentally benign processes. nih.govijarsct.co.in Future research on 6-(Diphenylmethoxy)pyridin-3-amine should prioritize the adoption of green chemistry principles to minimize environmental impact and enhance efficiency. ijarsct.co.inresearchgate.net

Traditional multi-step syntheses often involve harsh conditions, stoichiometric reagents, and significant waste production. Emerging sustainable methodologies offer promising alternatives. nih.govfau.eu Key areas for development include:

One-Pot Multicomponent Reactions (MCRs): Designing a convergent synthesis where multiple starting materials react in a single vessel to form the target molecule would significantly improve atom economy and reduce purification steps. mdpi.comnih.gov

Catalysis: The exploration of novel catalysts is crucial. This could involve using earth-abundant metal catalysts (e.g., iron) instead of precious metals or developing biocatalysts like enzymes that operate under mild conditions. rsc.orgrsc.org

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to dramatically reduce reaction times and energy consumption in the preparation of heterocyclic compounds. ijarsct.co.inresearchgate.netnih.gov

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives such as deep eutectic solvents (DES) or even performing reactions under solvent-free conditions would substantially decrease the environmental footprint of the synthesis. ijarsct.co.inmdpi.com

A comparative overview of potential synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Synthetic Paradigms for this compound

| Feature | Traditional Synthesis (Hypothetical) | Green Synthesis (Proposed) |

|---|---|---|

| Principle | Linear, multi-step process | Convergent, one-pot reaction |

| Catalysts | Stoichiometric reagents, precious metals | Recyclable catalysts (e.g., iron, biocatalysts) |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., DES, water) or solvent-free |

| Energy Input | Prolonged conventional heating | Microwave or ultrasonic irradiation |

| Waste Generation | High | Minimized |

| Atom Economy | Low | High |

Exploration of Advanced Functionalization Strategies (e.g., C-H Activation)

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis that allows for the modification of a molecule's core structure with high atom economy. rsc.org For pyridine derivatives, C-H activation presents both an opportunity and a challenge due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. rsc.org

Future research could focus on the selective functionalization of the pyridine ring of this compound. The existing amino and ether groups can act as directing groups, potentially influencing the regioselectivity of C–H activation reactions. rsc.org Transition-metal catalysis, particularly with palladium, rhodium, or iridium, has been instrumental in the C-H functionalization of N-heterocycles. beilstein-journals.orgnih.gov

Potential advanced functionalization strategies include: